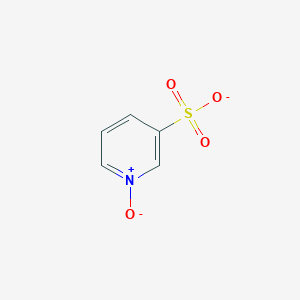

Pyridine-3-sulfonate 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridine-3-sulfonate 1-oxide is a useful research compound. Its molecular formula is C5H4NO4S- and its molecular weight is 174.16g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Pyridine-3-sulfonate 1-oxide serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noteworthy for its role in the production of sulfonamides, which are essential in antibiotic therapy. The compound's derivatives have shown promising biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of pyridine-3-sulfonate exhibit significant antimicrobial properties. For instance, certain synthesized compounds based on pyridine carboxamides have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for new antibiotic development .

Electroplating Industry

This compound is extensively used in the electroplating industry due to its ability to improve the precipitation behavior of electropolishing baths. The compound enhances the quality of metal coatings by promoting uniform deposition and reducing defects.

Production Method

A notable method for producing pyridine-3-sulfonic acid involves the oxidation of 3-chloro-pyridine to yield pyridine-3-sulfonic acid free from heavy metals. This environmentally friendly process addresses disposal issues associated with toxic catalysts like mercuric sulfate . The application of this compound in electroplating not only optimizes production but also aligns with regulatory standards concerning environmental safety.

Organic Synthesis

In organic chemistry, this compound acts as a valuable reagent in various synthetic pathways. Its derivatives are utilized in the synthesis of complex molecules, including those with potential therapeutic effects.

Case Study: Synthesis of Sulfonylpyrrole Compounds

Recent innovations have focused on utilizing pyridine-3-sulfonyl chloride derived from pyridine-3-sulfonic acid for synthesizing sulfonylpyrrole compounds. These compounds have been identified as useful agents for treating gastrointestinal disorders such as peptic ulcers due to their acid secretion inhibitory properties . The synthesis process employs phosphorus pentachloride under specific conditions to enhance yield and purity.

Summary Table of Applications

| Application Area | Description | Key Findings/Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for sulfonamide antibiotics and other drugs | Antimicrobial and anti-inflammatory activities observed |

| Electroplating | Enhances metal deposition quality in electroplating baths | Improves uniformity and reduces defects in coatings |

| Organic Synthesis | Reagent for synthesizing complex molecules | Useful in developing therapeutic agents for various medical conditions |

Analyse Chemischer Reaktionen

Sulfonation and Ring-Opening Reactions

Pyridine-3-sulfonate 1-oxide participates in sulfonation via intramolecular mechanisms. Key steps include:

-

Reaction with HSO₃⁻/H₂O : Forms 1,2-dihydropyridine sulfonic acids (e.g., compounds 2 and 3 in Scheme 1 of ).

-

pH-Dependent Reactivity : At lower pH (SO₂·H₂O dominant), compound 2 forms, while compound 3 forms at higher pH (HSO₃⁻ dominant) .

-

Kinetics : First-order dependence on compound 3 , with activation parameters ΔH‡ = 18(1) kcal/mol and ΔS‡ = -5(4) cal/mol·K .

Mechanism :

-

Nucleophilic attack by HSO₃⁻ at the 2-position of the nitropyridinium ion.

-

Nitro group migration to the β-position.

Hydrogenation to Pyridine-3-sulfonic Acid

This compound undergoes catalytic hydrogenation to remove the N-oxide group:

-

Conditions :

Steps :

-

Alkaline treatment of the reaction mixture.

-

Hydrogenation under elevated pressure to reduce the N-oxide .

Acid-Catalyzed Rearrangements

-

SO₂ Elimination : Treatment with HCl liberates SO₂ from this compound solutions, facilitating purification .

-

Rearomatization : Acidic conditions promote rearomatization of dihydropyridine intermediates to yield substituted pyridines .

Role in Organosulfate Chemistry

-

Biochemical Interactions : Facilitates nucleophilic reactions at cellular surfaces via sulfonate groups, influencing biochemical pathways.

-

Catalytic Activity : Enhances reaction yields in sultone ring-opening reactions (e.g., 83% conversion in sulfonation steps) .

Mechanistic Insights

Eigenschaften

IUPAC Name |

1-oxidopyridin-1-ium-3-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c7-6-3-1-2-5(4-6)11(8,9)10/h1-4H,(H,8,9,10)/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNFADQKJJBJJB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NO4S- |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.